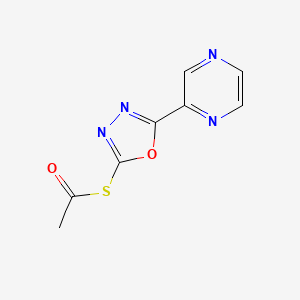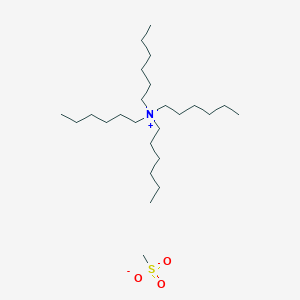
N,N,N-Trihexylhexan-1-aminium methanesulfonate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N,N,N-Trihexylhexan-1-aminium methanesulfonate is a quaternary ammonium salt with a long alkyl chain. This compound is known for its unique properties and applications in various fields, including chemistry, biology, and industry. It is often used as a phase transfer catalyst and in other specialized chemical processes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N,N,N-Trihexylhexan-1-aminium methanesulfonate typically involves the quaternization of hexylamine with hexyl bromide, followed by anion exchange with methanesulfonate. The reaction conditions often include:
Solvent: Anhydrous solvents such as acetonitrile or dichloromethane.
Temperature: Room temperature to slightly elevated temperatures (25-50°C).
Catalysts: Phase transfer catalysts may be used to enhance the reaction rate.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Batch or Continuous Reactors: To handle large volumes.
Purification Steps: Including crystallization, filtration, and drying to obtain the pure product.
Chemical Reactions Analysis
Types of Reactions
N,N,N-Trihexylhexan-1-aminium methanesulfonate undergoes various chemical reactions, including:
Substitution Reactions: Where the methanesulfonate group can be replaced by other nucleophiles.
Oxidation and Reduction: Though less common, these reactions can modify the alkyl chains.
Common Reagents and Conditions
Nucleophiles: Such as halides, cyanides, and hydroxides for substitution reactions.
Oxidizing Agents: Like potassium permanganate for oxidation reactions.
Reducing Agents: Such as lithium aluminum hydride for reduction reactions.
Major Products
The major products formed from these reactions depend on the reagents used. For example:
Substitution with Halides: Produces corresponding halide salts.
Oxidation: May lead to the formation of alcohols or ketones.
Reduction: Can result in the formation of alkanes or amines.
Scientific Research Applications
N,N,N-Trihexylhexan-1-aminium methanesulfonate has a wide range of applications in scientific research:
Chemistry: Used as a phase transfer catalyst to facilitate reactions between immiscible phases.
Biology: Employed in the extraction and purification of biomolecules.
Medicine: Investigated for its potential use in drug delivery systems.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N,N,N-Trihexylhexan-1-aminium methanesulfonate involves its ability to act as a phase transfer catalyst. It facilitates the transfer of reactants between different phases, enhancing the reaction rate. The molecular targets include various nucleophiles and electrophiles, and the pathways involve the formation of intermediate complexes that increase the solubility and reactivity of the reactants.
Comparison with Similar Compounds
Similar Compounds
- N,N,N-Trihexylhexan-1-aminium tetrafluoroborate
- N,N,N-Trihexylhexan-1-aminium cyanide
- N,N,N-Trihexylhexan-1-aminium iodide
Uniqueness
N,N,N-Trihexylhexan-1-aminium methanesulfonate is unique due to its specific anion (methanesulfonate), which imparts distinct solubility and reactivity characteristics. Compared to other similar compounds, it offers better phase transfer capabilities and is more suitable for certain specialized applications.
Properties
CAS No. |
105140-20-3 |
|---|---|
Molecular Formula |
C25H55NO3S |
Molecular Weight |
449.8 g/mol |
IUPAC Name |
methanesulfonate;tetrahexylazanium |
InChI |
InChI=1S/C24H52N.CH4O3S/c1-5-9-13-17-21-25(22-18-14-10-6-2,23-19-15-11-7-3)24-20-16-12-8-4;1-5(2,3)4/h5-24H2,1-4H3;1H3,(H,2,3,4)/q+1;/p-1 |
InChI Key |
OWJXGTXBTGJUGX-UHFFFAOYSA-M |
Canonical SMILES |
CCCCCC[N+](CCCCCC)(CCCCCC)CCCCCC.CS(=O)(=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



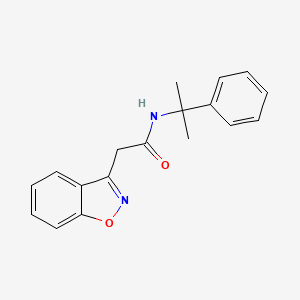

![N-{2-Amino-1-[(prop-2-yn-1-yl)oxy]-2-sulfanylideneethyl}-4-chlorobenzamide](/img/structure/B14329055.png)

![Dodecahydrocyclododeca[c]furan-1,1,3,3-tetracarbonitrile](/img/structure/B14329065.png)

![[[(E)-3-methoxy-3-oxoprop-1-enyl]amino]-trimethylazanium;bromide](/img/structure/B14329071.png)
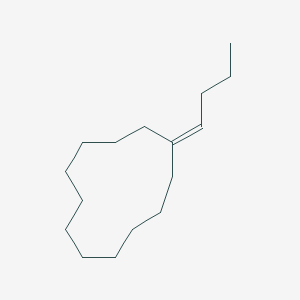
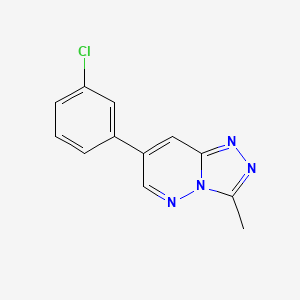
![N-(4-{[2-(2,4-Dinitrophenyl)hydrazinylidene]methyl}phenyl)acetamide](/img/structure/B14329103.png)

